molecular formula C15H19NO7 B12455004 4-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]amino}-4-oxobutanoic acid

4-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]amino}-4-oxobutanoic acid

Cat. No.: B12455004
M. Wt: 325.31 g/mol
InChI Key: BEBAZQMYTFXWCE-UHFFFAOYSA-N
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Description

4-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]amino}-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C14H19NO5 It is characterized by the presence of a dimethoxyphenyl group, a methoxy group, and an oxobutanoic acid moiety

Properties

Molecular Formula

C15H19NO7

Molecular Weight

325.31 g/mol

IUPAC Name

4-[[1-(3,4-dimethoxyphenyl)-2-methoxy-2-oxoethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H19NO7/c1-21-10-5-4-9(8-11(10)22-2)14(15(20)23-3)16-12(17)6-7-13(18)19/h4-5,8,14H,6-7H2,1-3H3,(H,16,17)(H,18,19)

InChI Key

BEBAZQMYTFXWCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)OC)NC(=O)CCC(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]amino}-4-oxobutanoic acid typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxyphenethylamine with succinic anhydride in the presence of a suitable catalyst such as pyridine. The reaction is carried out in an organic solvent like dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]amino}-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and other organic solvents.

    Catalysts: Pyridine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]amino}-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]amino}-4-oxobutanoic acid is unique due to the presence of both methoxy and dimethoxyphenyl groups, which contribute to its distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds .

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